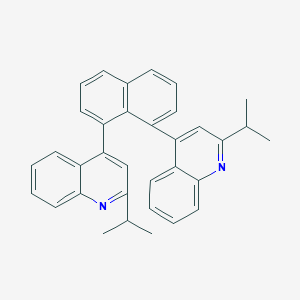
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two quinoline groups attached to a naphthalene core. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
The synthesis of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene typically involves a multi-step process. One common method is the bis-Suzuki coupling reaction, which starts with 1,8-dibromonaphthalene as the precursor. This reaction involves the use of palladium catalysts and N-heterocyclic benzhydrylamine ligands to facilitate the coupling of the quinoline groups to the naphthalene core . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and require an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .
Applications De Recherche Scientifique
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In material science, its unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . In biology and medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules .
Mécanisme D'action
The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.
Comparaison Avec Des Composés Similaires
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene can be compared to other naphthalene derivatives such as 1,8-Bis(dimethylamino)naphthalene and 1,8-naphthalimide derivatives. While these compounds share a similar naphthalene core, their functional groups and resulting properties differ significantly. For example, 1,8-Bis(dimethylamino)naphthalene is known for its high basicity and is used as a non-nucleophilic base in organic synthesis . On the other hand, 1,8-naphthalimide derivatives are widely used in the development of fluorescent materials for OLEDs . The unique combination of quinoline groups in this compound provides distinct photophysical and biological properties that set it apart from these similar compounds.
Propriétés
Numéro CAS |
796087-99-5 |
|---|---|
Formule moléculaire |
C34H30N2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |
InChI |
InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |
Clé InChI |
GHWRVCGJYFVNSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)

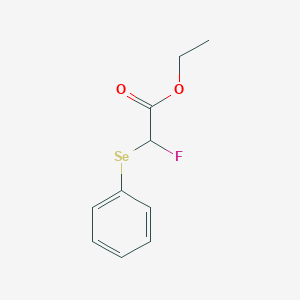
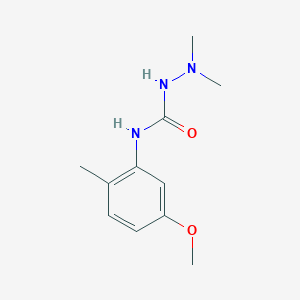

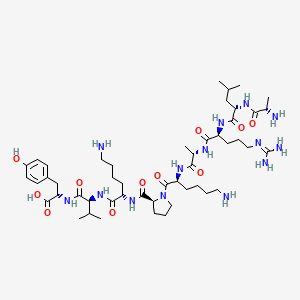
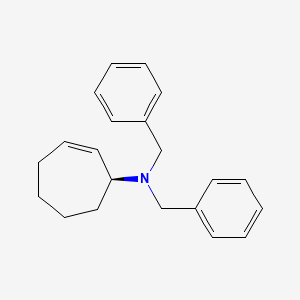
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
